molecular formula C10H10N2O2 B2819918 Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1956370-67-4

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B2819918
CAS No.: 1956370-67-4
M. Wt: 190.202
InChI Key: RIBOFDLQQCPFTB-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting cancer metabolism. This compound serves as a key synthetic precursor to a class of potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitors . ACC1 is a crucial enzyme that catalyzes the rate-limiting step in de novo fatty acid synthesis and is overexpressed in a range of human cancer cells, where it is believed to play a role in tumor development and progression . Inhibiting ACC1 presents a promising strategy for disrupting the metabolic reprogramming of cancer cells. Research indicates that derivatives based on the 1H-pyrrolo[3,2-b]pyridine core structure can be optimized into potent and selective ACC1 inhibitors with demonstrated cellular activity and in vivo efficacy . As a scaffold, pyrrolopyridine derivatives are recognized for their broad pharmacological potential and are found in several biologically active alkaloids and approved drugs . This methyl ester derivative is designed for research and further derivatization to develop potential anti-cancer agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-methylpyrrolo[3,2-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-5-7-9(12)4-3-8(11-7)10(13)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBOFDLQQCPFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with acyl chlorides or esters in the presence of a base. The reaction conditions often involve the use of solvents such as ethanol or toluene and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit promising anticancer properties. Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study involving the synthesis of various derivatives showed that certain modifications enhance its efficacy against specific cancer types, such as breast and lung cancer .

2. Neuroprotective Effects
This compound has also been investigated for neuroprotective effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a candidate for further development in neuropharmacology .

Organic Synthesis

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for easy modification and incorporation into more complex molecules, which is beneficial for the development of new pharmaceuticals and agrochemicals. The compound can be used in various reactions such as:

  • Alkylation
  • Acylation
  • Cross-coupling reactions

These reactions are essential for synthesizing novel compounds with desired biological activities .

Material Science

1. Development of Functional Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its incorporation into polymer matrices has shown potential for enhancing electrical conductivity and stability under operational conditions .

Case Studies

StudyObjectiveFindings
Anticancer Study Evaluate anticancer propertiesShowed significant inhibition of tumor cell proliferation in vitro; potential for further clinical studies.
Neuroprotection Research Assess neuroprotective effectsDemonstrated protective effects against oxidative stress-induced neuronal death; suggests therapeutic potential for neurodegenerative diseases.
Synthetic Application Utilize as a building blockSuccessfully used in multi-step syntheses to create complex molecules with potential biological activity; highlights versatility in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key differences among analogs arise from ring fusion positions , substituent types , and functional group placements . Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate Not explicitly provided 1-methyl, 5-COOCH₃ C₁₀H₁₀N₂O₂ 190.2 (estimated) N-methylation enhances metabolic stability; ester group aids in solubility
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate 872355-63-0 5-COOCH₃ C₉H₈N₂O₂ 176.17 Lacks N-methyl group, potentially more reactive at the NH site
Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate 1190310-67-8 3-Cl, 5-COOCH₃ C₉H₇ClN₂O₂ 210.62 Chlorine substituent increases electrophilicity; used in cross-coupling reactions
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Not provided 5-NH₂, 2-COOCH₃ C₉H₉N₃O₂ 191.19 Amino group enables further functionalization (e.g., amide coupling)
Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 1083181-12-7 1-SO₂Ph, 5-COOCH₃ C₁₅H₁₂N₂O₄S 324.33 Sulfonyl group enhances electron-withdrawing effects; used in kinase inhibitor research

Physicochemical Properties

  • Lipophilicity: Halogenated derivatives (e.g., 3-Cl, 5-Br) exhibit higher logP values compared to methyl- or amino-substituted analogs, influencing membrane permeability .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, SO₂Ph) reduce electron density on the aromatic system, altering reactivity in electrophilic substitutions .
  • Purity and Stability : Most analogs are reported with ≥95% purity, with N-methylated derivatives showing improved stability over NH-containing counterparts .

Biological Activity

Methyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate, also known as Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate, is a compound with a unique bicyclic structure that has garnered attention in the field of medicinal chemistry. This compound is noted for its potential biological activities, particularly in the realms of pharmacology and drug development. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol
  • CAS Number : 872355-63-0
  • MDL Number : MFCD09965878

Biological Activity Overview

Research indicates that derivatives of pyrrolo[3,2-b]pyridine structures exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Some studies have demonstrated that pyrrolo[3,2-b]pyridine derivatives possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Several derivatives have shown promise in inhibiting the proliferation of cancer cells.
  • Neuroprotective Effects : Compounds within this class may offer protective effects against neurodegenerative diseases.

Antimicrobial Activity

A study by Deraeve et al. highlighted the antimicrobial potential of pyrrolo[3,2-b]pyridine derivatives. The investigation revealed that certain compounds exhibited strong activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 0.15 µM. The structural modifications at specific positions significantly influenced their activity profiles.

CompoundMIC (µM)Activity Type
Compound A<0.15Antimycobacterial
Compound B3.13Antimycobacterial
Compound C>160Non-active

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, one study evaluated its efficacy against ovarian and breast cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
Ovarian Cancer12Moderate
Breast Cancer20Low
Non-cancerous Cells>100High

The results indicate that while the compound exhibits moderate cytotoxicity against ovarian cancer cells, it shows limited toxicity towards non-cancerous cells.

Neuroprotective Effects

Research has also pointed to potential neuroprotective effects of pyrrolo[3,2-b]pyridine derivatives. A recent study suggested that these compounds could mitigate oxidative stress-induced neuronal damage in vitro.

Case Studies

  • Study on HIV Activity : A series of pyrrolo[3,2-b]pyridine derivatives were tested for their anti-HIV properties. The most active compound demonstrated an EC50 value of 1.65 µM and a therapeutic index (TI) of 7.98, indicating significant potential for further development in antiviral therapies.
  • Antidiabetic Potential : Another study explored the antidiabetic effects of this compound in diabetic rodent models, showing promising results in reducing blood glucose levels and improving insulin sensitivity.

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